5-Methylheptan-3-one
Overview
Description
5-Methylheptan-3-one, also known as 5-methyl-3-heptanone, is a ketone with the molecular formula C8H16O. It is a colorless liquid with a mild odor. This compound is used in various industrial applications due to its solvent properties and is also a subject of interest in scientific research .
Mechanism of Action
Target of Action
5-Methylheptan-3-one, also known as 5-METHYL-3-HEPTANONE, is a ketone
Mode of Action
As a ketone, it may participate in various biochemical reactions, but the specifics of its interaction with its targets and any resulting changes are currently unknown .
Biochemical Pathways
As a ketone, it may be involved in various metabolic processes
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylheptan-3-one can be synthesized through several methods. One common method involves the oxidation of 5-methylheptanol using an oxidizing agent such as potassium dichromate in the presence of sulfuric acid. Another method involves the catalytic hydrogenation of 5-methylhept-2-en-4-one.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of 4-methylhex-1-ene followed by oxidation. This process involves the addition of carbon monoxide and hydrogen to the alkene in the presence of a rhodium catalyst, followed by oxidation to form the ketone.
Chemical Reactions Analysis
Types of Reactions
5-Methylheptan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol, 5-methylheptanol, using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether.
Major Products Formed
Oxidation: 5-Methylheptanoic acid.
Reduction: 5-Methylheptanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
5-Methylheptan-3-one has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Comparison with Similar Compounds
Similar Compounds
3-Heptanone: Similar in structure but lacks the methyl group at the fifth position.
6-Methyl-3-heptanone: Similar but with the methyl group at the sixth position.
2-Methyl-5-heptanone: Similar but with the methyl group at the second position.
Uniqueness
5-Methylheptan-3-one is unique due to the position of the methyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in boiling points, solubility, and reactivity compared to its isomers .
Properties
IUPAC Name |
5-methylheptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-7(3)6-8(9)5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBKJPTZCVYXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Record name | ETHYL SEC-AMYL KETONE | |
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Record name | 5-METHYL-3-HEPTANONE | |
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DSSTOX Substance ID |
DTXSID9047047 | |
Record name | 5-Methyl-3-heptanone | |
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Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl sec-amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins., COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pungent odor. | |
Record name | ETHYL SEC-AMYL KETONE | |
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Record name | 5-METHYL-3-HEPTANONE | |
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Record name | 5-Methyl-3-heptanone | |
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Boiling Point |
315 °F at 760 mmHg (NIOSH, 2023), 157-162 °C, 315 °F | |
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Record name | 5-Methyl-3-heptanone | |
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Flash Point |
138 °F (NIOSH, 2023), 43 °C c.c., 57.2 °C o.c., 138 °F | |
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Record name | 5-METHYL-3-HEPTANONE | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water, g/100ml at 20 °C: 0.3, Insoluble | |
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Density |
0.82 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.82, 0.82 | |
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Record name | 5-Methyl-3-heptanone | |
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Vapor Density |
Relative vapor density (air = 1): 4.4 | |
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Vapor Pressure |
2 mmHg (NIOSH, 2023), Vapor pressure, kPa at 25 °C: 0.267, 2 mmHg | |
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CAS No. |
541-85-5 | |
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Melting Point |
-70 °F (NIOSH, 2023), -56.7 °C, -70 °F | |
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